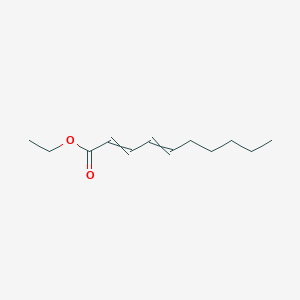

Ethyl deca-2,4-dienoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H20O2 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

ethyl deca-2,4-dienoate |

InChI |

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3 |

InChI Key |

OPCRGEVPIBLWAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC=CC(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

ethyl (2E,4Z)-deca-2,4-dienoate chemical properties

An In-depth Technical Guide to Ethyl (2E,4Z)-deca-2,4-dienoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as pear ester, is a fatty acid ethyl ester responsible for the characteristic aroma of Williams pears.[1] It is a key compound in the flavor and fragrance industry and serves as a valuable model for studying stereoselective synthesis and enzymatic reactions.[2] This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and essential safety information.

Chemical and Physical Properties

Ethyl (2E,4Z)-deca-2,4-dienoate is a colorless to slightly yellow liquid with a potent, fruity aroma reminiscent of ripe pears and green apples.[1][2][3] It is found naturally in various fruits, including Bartlett pears, apples, Concord grapes, and quince.[2][4] Its primary applications are as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.[1][2][3]

Identification and Structure

-

IUPAC Name: ethyl (2E,4Z)-deca-2,4-dienoate[3]

-

Synonyms: Pear Ester, Ethyl (E,Z)-2,4-decadienoate, Ethyl 2-trans-4-cis-decadienoate[3][4]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of ethyl (2E,4Z)-deca-2,4-dienoate.

| Property | Value | Units | Reference(s) |

| Molecular Weight | 196.29 | g/mol | [3][4][7] |

| Melting Point | -60 | °C | [5] |

| Boiling Point | 260 | °C | [5] |

| 70 - 72 | °C | @ 0.05 mmHg[2][4] | |

| Density | 0.905 | g/mL | [5] |

| Specific Gravity | 0.917 - 0.920 | @ 25°C | [2][6] |

| Refractive Index | 1.480 - 1.486 | @ 20°C | [2][5][6] |

| Flash Point | >93.3 (>200.0) | °C (°F) | |

| 113 (235.4) | °C (°F) | Closed Cup[4][8] | |

| Vapor Pressure | 0.01 | mmHg | @ 25°C |

| Solubility in Water | 8.588 (est.) | mg/L | [4] |

| LogP (estimated) | 4.00 - 4.52 | [2][6] |

Organoleptic Properties

-

Aroma: Characteristic pear-like, light fruity aroma.[1] It also possesses green, apple, and tropical nuances.[2]

-

Taste Profile:

Experimental Protocols

Several methods for the synthesis and analysis of ethyl (2E,4Z)-deca-2,4-dienoate have been reported. The choice of method depends on the desired stereoselectivity, scale, and availability of starting materials.

Synthesis via Organocuprate Chemistry

This method provides the target compound with high stereoselectivity.[1][2]

Methodology:

-

Preparation of the Cuprate (B13416276) Complex: (Z)-1-heptenyl bromide is treated with lithium and copper iodide to form a 1-heptenyllithium cuprate complex.[1][2]

-

Reaction with Ethyl Propiolate: The prepared cuprate complex is then reacted with ethyl propiolate.[1][2]

-

Workup and Purification: The reaction yields a mixture containing approximately 95% ethyl (2E,4Z)-deca-2,4-dienoate and 5% of the (2E,4E) isomer.[1]

-

Final Purification: The desired pure (2E,4Z) isomer is isolated via fractional distillation.[1]

Caption: Workflow for the synthesis of pear ester via an organocuprate complex.

Synthesis via Alumina-Catalyzed Rearrangement

This procedure offers an experimentally simpler method for large-scale preparation under neutral conditions.[9]

Methodology:

-

Preparation of Allenic Ester (1): 1-Octyn-3-ol is reacted with an excess of triethyl orthoacetate. The excess reagent is removed under reduced pressure, and the resulting allenic ester is purified by distillation (bp 80–85°C @ 0.3 mm).[9]

-

Catalyst Preparation: Aluminum oxide is dried by heating at 200°C for 2 hours under reduced pressure (0.05 mm).[9]

-

Rearrangement Reaction: The dried aluminum oxide is suspended in benzene (B151609) under a nitrogen atmosphere. The allenic ester (1) is added, and the mixture is heated at reflux with vigorous stirring for 5 hours.[9]

-

Purification: The final product, ethyl (2E,4Z)-deca-2,4-dienoate (2), is isolated from the reaction mixture. This method is noted for its stereoselectivity and high yields.[9]

Biotechnological Synthesis (Enzymatic Transesterification)

A biotechnological route has been developed for producing "natural" ethyl (2E,4Z)-deca-2,4-dienoate.[1][10]

Methodology:

-

Enzyme and Substrates: The reaction uses a lipase (B570770), preferably from Candida antarctica (e.g., Novozym 435), to catalyze the transesterification. The substrates are an oil rich in deca-2,4-dienoic acid esters (e.g., Stillingia oil) and natural ethanol.[2][10]

-

Reaction Conditions: A mixture of the oil, ethanol, and the lipase enzyme is incubated in a sealed vessel under a nitrogen atmosphere. The reaction is typically conducted with shaking at temperatures between 20°C and 60°C (e.g., 45°C).[10]

-

Monitoring and Completion: The formation of ethyl decadienoate is monitored over time using Gas Chromatography (GC). The reaction proceeds to near completion, converting the glyceride esters into the desired ethyl ester.[10]

-

Solvent: The reaction is preferably carried out in the absence of water, though inert solvents like hexane (B92381) can be used.[10]

Caption: Process flow for the biotechnological synthesis of pear ester.

Analytical Protocol: HPLC Method

Ethyl (2E,4Z)-deca-2,4-dienoate can be analyzed using a reverse-phase (RP) HPLC method.[11]

Methodology:

-

Column: Newcrom R1 HPLC column.[11]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[11]

-

Application: This method is suitable for purity analysis, isolation of impurities via preparative separation, and for pharmacokinetic studies.[11]

Safety, Handling, and Regulatory Information

Hazard Classification

-

GHS Classification: Causes skin irritation (H315), causes serious eye irritation, and is harmful to aquatic life with long-lasting effects (H410/H412).[8][12][13] The signal word is "Warning".[8][13]

-

Primary Hazards: Classified as an irritant.[3]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area. Process enclosures or local exhaust ventilation may be necessary.[13]

-

Eye/Face Protection: Wear safety glasses or face protection.[14][12]

-

Skin Protection: Wear suitable chemical-resistant gloves (tested according to EN 374).[12] Preventive skin protection creams are recommended.[12]

-

Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[14][12][13]

Spills and Disposal

-

Spills: Absorb spills with an inert material (e.g., dry sand, clay). Prevent the product from entering drains.[14][13]

-

Disposal: Dispose of the substance and its container as hazardous waste in accordance with local, regional, and national regulations. Do not empty into drains.[14][12]

Regulatory Status

-

Food Additive: In the United States, it is listed as Generally Recognized as Safe (GRAS) for use as a flavoring agent.[4] It is identified by FEMA Number 3148.[3][11]

-

REACH: The substance is registered under REACH.[12]

Caption: Logical workflow from synthesis to application with integrated safety.

References

- 1. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl decadienoate - Wikipedia [en.wikipedia.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. ethyl (E,Z)-2,4-decadienoate, 3025-30-7 [thegoodscentscompany.com]

- 7. Ethyl deca-2,4-dienoate | C12H20O2 | CID 81769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-trans-4-cis-デカジエン酸エチル ≥95%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. DE19537235A1 - Process for the preparation of ethyl trans-2, cis-4-decadienoate - Google Patents [patents.google.com]

- 11. Ethyl (2E,4Z)-deca-2,4-dienoate | SIELC Technologies [sielc.com]

- 12. chemos.de [chemos.de]

- 13. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 14. vigon.com [vigon.com]

A Comprehensive Technical Guide to the Synthesis of Ethyl Deca-2,4-dienoate from 1-Octyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a reliable and stereoselective method for the synthesis of ethyl deca-2,4-dienoate, a valuable compound in the flavor, fragrance, and pharmaceutical industries, starting from the readily available precursor, 1-octyn-3-ol (B1346985). The described two-step synthesis is advantageous due to its operational simplicity, use of relatively inexpensive reagents, and high stereoselectivity, making it suitable for both laboratory and potential large-scale applications.[1]

Synthetic Strategy Overview

The synthesis proceeds through a two-step sequence involving an initial orthoester Claisen rearrangement followed by an alumina-catalyzed isomerization. The overall transformation converts 1-octyn-3-ol into the desired conjugated dienoate, ethyl (E,Z)-2,4-decadienoate.

Synthetic Workflow

Caption: Overall synthetic workflow from 1-octyn-3-ol to this compound.

Experimental Protocols

The following protocols are based on a well-established procedure from Organic Syntheses.[1]

Step 1: Synthesis of Ethyl 3,4-decadienoate

This step involves the reaction of 1-octyn-3-ol with triethyl orthoacetate in the presence of a catalytic amount of propionic acid. This reaction is a variation of the Claisen rearrangement.

-

Materials:

-

1-Octyn-3-ol (96% purity)

-

Triethyl orthoacetate (97-98% purity)

-

Propionic acid

-

-

Equipment:

-

300-mL round-bottomed flask

-

Reflux condenser

-

Oil bath

-

Rotary evaporator

-

Vacuum distillation apparatus

-

-

Procedure:

-

A 300-mL round-bottomed flask is charged with 12.1 g (0.096 mol) of 1-octyn-3-ol, 100 g (0.616 mol) of triethyl orthoacetate, and 0.24 g (3.2 mmol) of propionic acid.[1]

-

The solution is heated in an oil bath at 140–150°C.[1]

-

Every 2 hours, the ethanol (B145695) produced during the reaction is removed under reduced pressure using a rotary evaporator. Following this, 10 g (0.062 mol) of triethyl orthoacetate and 0.024 g (0.32 mmol) of propionic acid are added to the reaction mixture.[1]

-

The reaction is heated for a total of 6–8 hours, or until the starting material is consumed.[1]

-

After completion, excess triethyl orthoacetate is removed under reduced pressure.[1]

-

The residue is purified by vacuum distillation to yield ethyl 3,4-decadienoate as a clear oil.[1]

-

Step 2: Synthesis of Ethyl (E,Z)-2,4-decadienoate

The allenic ester intermediate is rearranged to the conjugated diene system using activated aluminum oxide.

-

Materials:

-

Ethyl 3,4-decadienoate

-

Aluminum oxide

-

Benzene (Caution: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment)

-

Ethyl acetate

-

-

Equipment:

-

500-mL round-bottomed flask

-

Reflux condenser

-

Nitrogen line

-

Magnetic stirrer

-

Sintered-glass funnel

-

-

Procedure:

-

A dry 500-mL round-bottomed flask is charged with 50 g of aluminum oxide and heated at 200°C for 2 hours under reduced pressure (0.05 mm).[1]

-

The flask is equipped with a reflux condenser, connected to a nitrogen line, and a magnetic stirring bar is added. The apparatus is flushed with nitrogen.[1]

-

Under a positive nitrogen pressure, 200 mL of benzene and 15.4–17.2 g (78–88 mmol) of ethyl 3,4-decadienoate are added.[1]

-

The mixture is heated to reflux with vigorous stirring for 5 hours.[1]

-

After cooling, the aluminum oxide is removed by filtration through a sintered-glass funnel and washed with 100 mL of ethyl acetate.[1]

-

The combined filtrate is concentrated under reduced pressure, and the residue is purified by vacuum distillation to afford ethyl (E,Z)-2,4-decadienoate.[1]

-

Data Presentation

Table 1: Summary of Reactants and Products

| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Octyn-3-ol | Starting Material | C₈H₁₄O | 126.20 |

| Ethyl 3,4-decadienoate | Intermediate | C₁₂H₂₀O₂ | 196.29 |

| Ethyl (E,Z)-2,4-decadienoate | Final Product | C₁₂H₂₀O₂ | 196.29 |

Table 2: Quantitative Data for the Synthesis

| Step | Product | Starting Amount of 1-Octyn-3-ol | Yield (%) | Boiling Point (°C/mmHg) | Purity (%) |

| 1 | Ethyl 3,4-decadienoate | 12.1 g (0.096 mol) | 82–91 | 80–85 / 0.3 | - |

| 2 | Ethyl (E,Z)-2,4-decadienoate | - | - | - | ~93 |

Note: The purity of the final product was determined to be approximately 93%, with the main impurity being the 2E, 4E isomer (5%).[1]

Table 3: Spectroscopic Data for Ethyl (E,Z)-2,4-decadienoate

| Type of Spectroscopy | Observed Data |

| ¹H NMR (CCl₄) | δ: 0.90 (t, 3 H, J = 6, CH₃(CH₂)₄), 1.28 (t, 3 H, J = 7, CO₂CH₂CH₃), 1.40 (m, 6 H, CH₃(CH₂)₃), 2.20 (m, 2 H, =CHCH₂), 4.13 (q, 2 H, J = 7, CO₂CH₂CH₃), 5.5-6.2 (m, 3 H, olefinic), 7.35 (dd, 1 H, J = 11 and 15, olefinic) |

Source: Organic Syntheses Procedure[1]

Alternative Synthetic Approaches

While the presented method is highly effective, other routes to synthesize this compound have been reported. These often involve the use of organometallic reagents and require anhydrous conditions at low temperatures.[1] Some of these methods include:

-

The addition of lithium di-(Z)-1-heptenylcuprate to ethyl propiolate.[1]

-

The reaction of 1-heptynylmagnesium bromide with ethyl (E)-β-(N,N-diethylamino)acrylate.[1]

-

A Wittig reaction between hexyltriphenylphosphonium bromide and ethyl (E)-4-oxo-2-butenoate.[1]

The procedure detailed in this guide, however, offers a more experimentally simple and less expensive alternative that avoids the challenges associated with organometallic reagents.[1]

Reaction Mechanism Overview

References

The Quintessential Aroma of Bartlett Pears: A Deep Dive into the Natural Occurrence of Ethyl Deca-2,4-dienoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the natural occurrence of ethyl (2E,4Z)-deca-2,4-dienoate, the character impact compound responsible for the distinctive aroma of Bartlett pears (Pyrus communis). This document provides a comprehensive overview of its biosynthesis, quantitative data, and the analytical methodologies used for its identification and quantification.

Introduction

Ethyl (2E,4Z)-deca-2,4-dienoate is a volatile ester that imparts the characteristic sweet, fruity, and distinctly pear-like aroma to Bartlett pears.[1][2][3] Its presence is a critical factor in the sensory profile and consumer acceptance of this widely cultivated pear variety. Understanding the biosynthesis and natural variation of this compound is of significant interest for fruit breeding, flavor chemistry, and the development of natural flavoring agents.

Data Presentation: Quantitative Analysis

While ethyl deca-2,4-dienoate is consistently identified as a key aroma compound in Bartlett pears, precise quantitative data in published literature is often presented in the context of comparative studies with other cultivars or under specific storage conditions. One study noted that in the 'longyuanyangli' and 'Packham' pear cultivars, the concentration of methyl and ethyl (2E,4Z)-deca-2,4-dienoate was found to be less than 0.53 ng/g.[4] It is important to note that concentrations can vary significantly based on factors such as fruit maturity, harvest time, and post-harvest storage conditions.[5]

Table 1: Reported Concentration of Ethyl (2E,4Z)-deca-2,4-dienoate in Pear Cultivars

| Pear Cultivar | Concentration (ng/g) | Reference |

| 'longyuanyangli' | < 0.53 | [4] |

| 'Packham' | < 0.53 | [4] |

Note: Data for Bartlett pears specifically was not explicitly quantified in the reviewed literature, highlighting an area for further research.

Biosynthesis of this compound

The biosynthesis of this compound in pears is a complex process primarily involving the lipoxygenase (LOX) pathway, which utilizes fatty acids as precursors.

The proposed pathway begins with the polyunsaturated fatty acids, linoleic acid and linolenic acid. Through a series of enzymatic reactions, these fatty acids are converted into volatile esters. Key enzymes in this pathway include lipoxygenase (LOX), hydroperoxide lyase (HPL), alcohol dehydrogenase (ADH), and alcohol acyltransferase (AAT). The final step involves the esterification of an alcohol with an acyl-CoA, catalyzed by AAT, to produce the final ester.

Caption: Proposed biosynthetic pathway of this compound in Bartlett pears.

Experimental Protocols: Analysis of Volatile Compounds

The identification and quantification of this compound in pears are typically performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Sample Preparation

-

Fresh pear tissue is homogenized.

-

An internal standard is added for quantification.

-

The homogenate is transferred to a headspace vial.

Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile compound extraction.

-

Incubation: The sample vial is incubated at a controlled temperature (e.g., 40-60°C) to allow volatile compounds to partition into the headspace.

-

Extraction: The SPME fiber is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed volatiles are thermally desorbed.

-

Separation: The volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms or HP-INNOWAX).

-

Detection and Identification: The separated compounds are detected by a mass spectrometer. Identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Caption: General experimental workflow for the analysis of volatile compounds in pears.

Conclusion

Ethyl (2E,4Z)-deca-2,4-dienoate is a pivotal component of the characteristic aroma of Bartlett pears. Its biosynthesis via the lipoxygenase pathway from fatty acid precursors highlights a key area of fruit metabolism. While its qualitative importance is well-established, further research is needed to precisely quantify its concentration in Bartlett pears under various conditions. The standardized analytical methodology of HS-SPME-GC-MS provides a robust platform for such future investigations, which will be invaluable for quality control in the food and flavor industries, as well as for targeted breeding programs aimed at enhancing the desirable aromatic qualities of pears.

References

- 1. researchgate.net [researchgate.net]

- 2. ethyl (E,Z)-2,4-decadienoate, 3025-30-7 [thegoodscentscompany.com]

- 3. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 4. Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. search.library.oregonstate.edu [search.library.oregonstate.edu]

The Sweet Scent of Science: A Technical Guide to the Biosynthesis of Pear Ester (Ethyl Deca-2,4-dienoate)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biosynthetic pathways of ethyl (2E,4Z)-deca-2,4-dienoate, the iconic aroma compound of pears. This document provides a comprehensive overview of the enzymatic reactions, precursor molecules, and genetic regulation involved in the formation of this commercially significant ester. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in flavor science, agriculture, and biotechnology.

The Core Biosynthetic Pathway: From Fatty Acids to Flavor

The characteristic aroma of ripe pears, largely attributed to ethyl deca-2,4-dienoate, originates from the fatty acid metabolism pathway, specifically the lipoxygenase (LOX) pathway. This multi-step enzymatic cascade transforms long-chain unsaturated fatty acids into a variety of volatile compounds, including the C10 ester responsible for the pear-like scent.

The biosynthesis can be broadly divided into four key stages:

-

Lipolysis: The process begins with the release of unsaturated fatty acids, primarily linoleic acid (C18:2) and linolenic acid (C18:3), from membrane lipids by the action of lipases.

-

Oxygenation: Lipoxygenase (LOX) catalyzes the dioxygenation of these polyunsaturated fatty acids to form hydroperoxy fatty acids.

-

Cleavage: Hydroperoxide lyase (HPL) then cleaves the hydroperoxy fatty acids into shorter-chain aldehydes and oxo-acids.

-

Esterification: Finally, the resulting acyl-CoA molecules are esterified with ethanol (B145695) by alcohol acyltransferase (AAT) to produce this compound.

Quantitative Data on Precursors and Products

The concentration of both the fatty acid precursors and the final ester product varies significantly between different pear cultivars and is influenced by factors such as ripening stage and storage conditions.

Table 1: Fatty Acid Composition in the Flesh of 'Nanguoli' Pear (Pyrus ussuriensis)

| Fatty Acid | Chemical Formula | Concentration (%) |

| Palmitic Acid | C16:0 | 4.59 |

| Linoleic Acid | C18:2 | 22.81 |

| Oleic Acid | C18:1 | 15.87 |

Data adapted from a study on 'Nanguoli' pear fruits.

Table 2: Evolution of Linoleic and Linolenic Acid Content in 'Nanguoli' Pear Fruit Tissue Supplemented with Precursors

| Treatment | Linoleic Acid (%) | Linolenic Acid (%) |

| Control | Not specified | Not specified |

| Linoleic Acid Supplementation | 3.13% increase | Not specified |

| Linolenic Acid Supplementation | Not specified | 3.27% increase |

This data demonstrates the uptake and potential conversion of supplemented fatty acids within pear tissue.[1]

Table 3: Concentration of this compound in Different Pear Cultivars

| Pear Cultivar | Species | This compound Concentration (µg/kg) |

| Bartlett | Pyrus communis | High (specific value not consistently reported) |

| Starkrimson | Pyrus communis | Moderate |

| Nanguoli | Pyrus ussuriensis | Low |

Concentrations are generally reported qualitatively or vary significantly between studies. 'Bartlett' pears are consistently noted for their high levels of this ester.

Key Enzymes and Their Regulation

The biosynthesis of this compound is orchestrated by a series of key enzymes whose expression and activity are tightly regulated.

-

Lipoxygenase (LOX): Initiates the pathway by oxidizing unsaturated fatty acids. Pear genomes contain a large family of LOX genes, with specific isoforms likely having distinct roles in development and aroma formation.[2]

-

Hydroperoxide Lyase (HPL): Responsible for the cleavage of hydroperoxides into aldehydes. The activity of HPL is a critical determinant of the types of volatile compounds produced.

-

Alcohol Dehydrogenase (ADH): Reduces aldehydes to their corresponding alcohols, providing the alcohol substrate for esterification.

-

Alcohol Acyltransferase (AAT): Catalyzes the final step of ester formation. AAT enzymes exhibit substrate specificity for both the acyl-CoA and alcohol moieties, thus playing a crucial role in determining the final ester profile. The expression of AAT genes, such as MdAAT1, is often upregulated during fruit ripening and is influenced by ethylene.[3]

The expression of these key enzyme-encoding genes is influenced by developmental cues and phytohormones, particularly ethylene, which is a key regulator of ripening in climacteric fruits like pears.

Experimental Protocols

Analysis of Volatile Compounds by HS-SPME-GC-MS

This method is widely used for the identification and quantification of volatile compounds, including this compound, in pear fruit.

Workflow:

Methodology:

-

Sample Preparation: Homogenize a known weight of pear tissue (e.g., 5 g) in a sealed vial. An internal standard can be added for quantification.

-

HS-SPME: Expose a solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 min) to adsorb the volatile compounds.

-

GC-MS Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the hot injector of the gas chromatograph (e.g., 250°C).

-

Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: A typical temperature program starts at 40°C, holds for a few minutes, then ramps up to a final temperature of around 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode (e.g., at 70 eV) and scan a mass range of, for example, 35-350 amu.

-

-

Data Analysis: Identify compounds by comparing their mass spectra and retention times with those of authentic standards and libraries (e.g., NIST). Quantify the compounds by comparing their peak areas to that of the internal standard.[4][5]

RNA Extraction and qRT-PCR for Gene Expression Analysis

This protocol is essential for studying the expression levels of genes involved in the biosynthesis of this compound.

Methodology:

-

RNA Extraction:

-

Grind frozen pear tissue to a fine powder in liquid nitrogen.

-

Use a suitable RNA extraction method, such as a CTAB-based protocol or a commercial kit, to isolate total RNA. It is crucial to remove polysaccharides and polyphenols which are abundant in pear tissue and can inhibit downstream applications.

-

-

DNase Treatment and cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design and validate primers for the target genes (LOX, HPL, ADH, AAT) and suitable reference genes (e.g., Actin, GAPDH, EF1α) for normalization.

-

Perform the qRT-PCR reaction using a SYBR Green-based master mix.

-

A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.[6]

-

Lipoxygenase (LOX) Enzyme Assay

This spectrophotometric assay measures the activity of LOX by monitoring the formation of conjugated dienes.

Methodology:

-

Enzyme Extraction: Homogenize pear tissue in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0) and centrifuge to obtain a crude enzyme extract.

-

Assay Mixture: Prepare a reaction mixture containing the enzyme extract and a substrate solution of linoleic acid in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxides with conjugated dienes.

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the hydroperoxide product.[7]

Hydroperoxide Lyase (HPL) Enzyme Assay

This assay measures the activity of HPL by monitoring the decrease in the concentration of its hydroperoxide substrate.

Methodology:

-

Enzyme Extraction: Prepare a crude enzyme extract from pear tissue as described for the LOX assay.

-

Substrate Preparation: Prepare a solution of 13-hydroperoxy-linolenic acid (13-HPOT).

-

Assay Mixture: Combine the enzyme extract with the 13-HPOT substrate in a suitable buffer (e.g., phosphate buffer, pH 6.5).

-

Measurement: Monitor the decrease in absorbance at 234 nm, which indicates the cleavage of the hydroperoxide.

-

Calculation: Calculate the enzyme activity based on the rate of substrate consumption.[8]

Alcohol Acyltransferase (AAT) Enzyme Assay (Adapted from Apricot Fruit Protocol)

This radiometric or spectrophotometric assay measures the formation of the ester product.

Methodology:

-

Enzyme Extraction: Prepare a crude enzyme extract from pear tissue.

-

Assay Mixture: Combine the enzyme extract with a reaction mixture containing an alcohol substrate (e.g., ethanol) and an acyl-CoA substrate (e.g., decanoyl-CoA) in a suitable buffer. For a radiometric assay, a radiolabeled substrate (e.g., [14C]acetyl-CoA) can be used.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a specific time.

-

Extraction and Measurement: Stop the reaction and extract the formed esters with an organic solvent (e.g., hexane). The amount of ester can be quantified by gas chromatography or, in the case of a radiometric assay, by liquid scintillation counting.

-

Calculation: Determine the enzyme activity based on the amount of ester produced per unit of time.[3]

Future Perspectives

A deeper understanding of the this compound biosynthetic pathway opens up several avenues for future research and application. Metabolic engineering strategies could be employed to enhance the flavor profiles of existing pear cultivars or to produce this valuable aroma compound in microbial systems. Furthermore, a detailed knowledge of the regulatory mechanisms can aid in developing agricultural practices that optimize the flavor development in pears during growth and post-harvest storage. The protocols and data presented in this guide provide a solid foundation for researchers to explore these exciting possibilities.

References

- 1. Evolution of the Aroma Volatiles of Pear Fruits Supplemented with Fatty Acid Metabolic Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the lipoxygenase (LOX) gene family in the Chinese white pear (Pyrus bretschneideri) and comparison with other members of the Rosaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Kinetic Studies With Crude wild pear Lipoxygenase at during ripening and after storage [ijabbr.com]

- 8. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethyl Deca-2,4-dienoate Isomers: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic analysis of the four geometric isomers of ethyl deca-2,4-dienoate: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical workflows for the characterization of these important flavor and fragrance compounds.

This compound is a key aroma component found in fruits like pears and apples.[1] The stereochemistry of the double bonds at positions 2 and 4 significantly influences its sensory properties. Therefore, the accurate spectroscopic identification and differentiation of its four geometric isomers are crucial for quality control in the food and fragrance industries, as well as for research in chemical ecology and drug development where specific isomers may exhibit distinct biological activities.

Data Presentation

The following tables summarize the key spectroscopic data for the four isomers of this compound.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm, Coupling Constants in Hz)

The ¹H NMR spectra of the four isomers show distinct differences in the chemical shifts and coupling constants of the olefinic protons (H2, H3, H4, and H5), which are diagnostic for the stereochemistry of the double bonds.[2]

| Proton | (2E,4E) | (2E,4Z) | (2Z,4E) | (2Z,4Z) |

| H2 | 7.25 (dd, J=15.4, 10.1) | 7.55 (dd, J=15.4, 11.0) | 5.81 (d, J=11.4) | 5.61 (d, J=11.4) |

| H3 | 6.18 (dd, J=15.4, 10.1) | 6.04 (m) | 6.12 (m) | 6.04 (m) |

| H4 | 6.16 (dd, J=15.4, 10.1) | 6.12 (m) | 7.55 (dd, J=15.4, 11.0) | 7.55 (dd, J=15.4, 11.0) |

| H5 | 6.04 (m) | 5.95 (m) | 5.82 (m) | 5.81 (m) |

| -OCH₂CH₃ | 4.18 (q, J=7.1) | 4.18 (q, J=7.1) | 4.18 (q, J=7.1) | 4.18 (q, J=7.1) |

| -OCH₂CH₃ | 1.28 (t, J=7.1) | 1.28 (t, J=7.1) | 1.28 (t, J=7.1) | 1.28 (t, J=7.1) |

| -CH₂- (C6) | 2.15 (q, J=7.2) | 2.25 (q, J=7.2) | 2.15 (q, J=7.2) | 2.25 (q, J=7.2) |

| -(CH₂)₃- (C7-9) | 1.2-1.4 (m) | 1.2-1.4 (m) | 1.2-1.4 (m) | 1.2-1.4 (m) |

| -CH₃ (C10) | 0.90 (t, J=7.0) | 0.90 (t, J=7.0) | 0.90 (t, J=7.0) | 0.90 (t, J=7.0) |

Note: Data extracted from Kralj Cigic et al. (2002).[2] 'm' denotes a multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Comprehensive experimental ¹³C NMR data is primarily available for the most common (2E,4Z) isomer. The chemical shifts of the olefinic carbons are particularly sensitive to the isomeric form.

| Carbon | (2E,4Z) | (2E,4E) (Predicted) | (2Z,4E) (Predicted) | (2Z,4Z) (Predicted) |

| C1 (-C=O) | 166.8 | ~167 | ~166 | ~166 |

| C2 | 120.5 | ~121 | ~119 | ~118 |

| C3 | 144.1 | ~145 | ~143 | ~144 |

| C4 | 129.2 | ~130 | ~128 | ~129 |

| C5 | 140.8 | ~142 | ~140 | ~141 |

| C6 | 28.1 | ~28 | ~28 | ~28 |

| C7 | 31.4 | ~31 | ~31 | ~31 |

| C8 | 28.9 | ~29 | ~29 | ~29 |

| C9 | 22.5 | ~22.5 | ~22.5 | ~22.5 |

| C10 | 14.0 | ~14 | ~14 | ~14 |

| -OCH₂CH₃ | 60.1 | ~60 | ~60 | ~60 |

| -OCH₂CH₃ | 14.3 | ~14 | ~14 | ~14 |

Note: Experimental data for the (2E,4Z) isomer obtained from SpectraBase.[3] Predicted values for other isomers are based on general trends in ¹³C NMR of geometric isomers and are for illustrative purposes only. Experimental verification is required.

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Absorption Bands in cm⁻¹)

FTIR spectroscopy is useful for identifying the functional groups present in this compound. The key absorptions are the C=O stretch of the conjugated ester and the C=C stretches of the diene system. While the spectra of the isomers are expected to be broadly similar, minor shifts in the C=C stretching and out-of-plane bending regions may be observed.

| Functional Group | (2E,4Z) | (2E,4E), (2Z,4E), (2Z,4Z) (Expected) |

| C=O Stretch (conjugated ester) | ~1715-1730 | ~1715-1730 |

| C=C Stretch (conjugated diene) | ~1640, ~1610 | ~1600-1650 |

| C-O Stretch | ~1250, ~1170 | ~1150-1250 |

| =C-H Out-of-plane Bending | ~985 (trans), ~730 (cis) | Varies depending on substitution pattern |

| C-H Stretch (sp³) | ~2850-2960 | ~2850-2960 |

| C-H Stretch (sp²) | ~3010-3040 | ~3010-3040 |

Note: Data for the (2E,4Z) isomer is based on typical values for conjugated esters. Specific experimental data for all isomers is limited.

Table 4: Mass Spectrometry Data (Key Fragments as m/z)

The mass spectra of the four isomers are expected to be very similar due to their identical molecular weight and elemental composition. Electron ionization (EI) mass spectrometry will likely show a molecular ion peak and characteristic fragmentation patterns related to the ester group and the hydrocarbon chain.

| Isomer | Molecular Ion (M⁺) | Key Fragments (m/z) |

| All Isomers | 196 | 167, 151, 125, 97, 81, 67, 41 |

Note: Fragmentation patterns are generally not sufficient to distinguish between geometric isomers under standard EI-MS conditions.[4] The listed fragments are based on the NIST database entry for the (E,Z) isomer.[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of this compound isomers.

Materials:

-

Sample of this compound isomer or mixture

-

Deuterated chloroform (B151607) (CDCl₃) of high purity

-

5 mm NMR tubes

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent signal)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

If using an internal standard, add a small amount of TMS.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to obtain optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent signal (7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule and determine the stereochemistry of the double bonds.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomers of this compound and obtain their mass spectra for identification and quantification.

Materials:

-

Sample of this compound isomer or mixture

-

High-purity solvent for dilution (e.g., dichloromethane (B109758) or hexane)

-

GC-MS system equipped with a capillary column suitable for separating fatty acid esters (e.g., a polar VOCOL or a nonpolar DB-5 column)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 10-100 µg/mL).

-

Transfer the solution to a GC autosampler vial.

-

-

GC-MS Analysis:

-

Set the GC-MS parameters. A typical temperature program for a VOCOL column could be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 220°C at a rate of 5°C/minute.

-

Hold: Maintain at 220°C for 5 minutes.

-

-

Injector temperature: 250°C.

-

Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection mode: Splitless or split, depending on the sample concentration.

-

MS parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-300.

-

Ion source temperature: 230°C.

-

Transfer line temperature: 280°C.

-

-

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention times of the different isomers.

-

Examine the mass spectrum of each separated peak.

-

Compare the obtained mass spectra with a reference library (e.g., NIST) for compound identification.

-

For quantitative analysis, a calibration curve with a known standard of at least one isomer is required.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound for the identification of key functional groups.

Materials:

-

Sample of this compound isomer

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Procedure (for liquid film on salt plates):

-

Sample Preparation:

-

Place a drop of the neat liquid sample onto a clean, dry salt plate.

-

Place a second salt plate on top to create a thin liquid film.

-

-

FTIR Analysis:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Process the spectrum to identify the characteristic absorption bands for the ester carbonyl group, carbon-carbon double bonds, and other functional groups.

-

Compare the peak positions with known values for similar compounds.

-

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of this compound isomers.

Caption: Workflow for the spectroscopic identification of this compound isomers.

References

An In-Depth Technical Guide on the Olfactory Threshold of Ethyl (2E,4Z)-deca-2,4-dienoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as pear ester, is a volatile organic compound of significant interest in the fields of flavor and fragrance chemistry, food science, and chemical ecology. Its characteristic potent and desirable pear-like aroma makes it a valuable ingredient in numerous consumer products. For researchers, scientists, and professionals in drug development, a thorough understanding of its olfactory threshold is critical for applications ranging from sensory analysis and product formulation to the study of olfactory receptor interactions and the development of novel therapeutics targeting the sense of smell. This technical guide provides a comprehensive overview of the olfactory threshold of ethyl (2E,4Z)-deca-2,4-dienoate, including quantitative data, detailed experimental protocols for its determination, and the underlying biochemical signaling pathways.

Quantitative Olfactory Threshold Data

The olfactory threshold of a compound is the minimum concentration that can be detected by the human sense of smell. This value is a crucial parameter in sensory science and is influenced by the medium in which it is measured (e.g., air or water) and the specific methodology employed for its determination.

A frequently cited olfactory detection threshold for ethyl (2E,4Z)-deca-2,4-dienoate is 100 parts per billion (ppb).[1][2] This value highlights the compound's high potency as an odorant. For context, this is equivalent to 0.00001%.[1]

| Compound | Olfactory Threshold | Medium | Reference |

| Ethyl (2E,4Z)-deca-2,4-dienoate | 100 ppb | Not Specified | [1][2] |

Note: The medium in which this threshold was determined is not consistently specified in the available literature. For precise applications, it is recommended to determine the threshold under the specific conditions of interest.

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory thresholds requires rigorous and standardized methodologies to ensure the reliability and reproducibility of the results. The most common techniques involve sensory analysis by trained panelists in conjunction with analytical instrumentation.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[3] This method allows for the determination of the odor activity of individual volatile compounds in a complex mixture.

Aroma Extract Dilution Analysis (AEDA) is a common GC-O method used to determine the Flavor Dilution (FD) factor of an odorant, which is related to its odor potency.[4][5]

Detailed Methodology for AEDA:

-

Sample Preparation: An extract of the sample containing ethyl (2E,4Z)-deca-2,4-dienoate is prepared. For food or beverage samples, this may involve solvent extraction or solid-phase microextraction (SPME).

-

Serial Dilution: The initial extract is serially diluted with a suitable solvent to create a series of samples with decreasing concentrations of the analyte.[5]

-

GC-O Analysis: Each dilution is injected into the GC-O system. The effluent from the GC column is split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a sniffing port where a trained panelist assesses the odor.[3]

-

Odor Detection: The panelist indicates the retention time at which an odor is detected and provides a description of the odor.

-

FD Factor Determination: The FD factor is defined as the highest dilution at which the odor of the compound is still detectable by the panelist.[4]

Sensory Analysis: Forced-Choice Ascending Concentration Series

This method, often guided by standards such as ASTM E679, is a fundamental technique in sensory science for determining detection and recognition thresholds.[6][7][8]

Detailed Methodology:

-

Panelist Selection and Training: A panel of trained sensory assessors is selected. Training involves familiarization with the specific odorant and the testing procedure to ensure consistency.

-

Sample Preparation: A series of solutions of ethyl (2E,4Z)-deca-2,4-dienoate are prepared in an appropriate solvent (e.g., water or ethanol) at increasing concentrations.

-

Presentation: Panelists are presented with a set of three samples (a triad), where two are blanks (solvent only) and one contains the odorant at a specific concentration. This is known as a three-alternative forced-choice (3-AFC) test.[9]

-

Ascending Concentration Series: The test begins with the lowest concentration and proceeds to higher concentrations.

-

Threshold Determination: The individual threshold for each panelist is typically defined as the concentration at which they can correctly identify the odorant-containing sample in a certain number of consecutive presentations. The group threshold is then calculated from the individual thresholds, often as the geometric mean.

Signaling Pathway for Odor Perception

The perception of odors, including that of ethyl (2E,4Z)-deca-2,4-dienoate, is initiated by the interaction of the odorant molecule with specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).[1][10][11]

The binding of an odorant to its specific OR triggers a conformational change in the receptor, leading to the activation of a G-protein, typically the olfactory-specific G-protein, Gαolf.[1][11] This initiates a signaling cascade:

-

Activation of Adenylyl Cyclase: The activated Gαolf subunit binds to and activates adenylyl cyclase type III (ACIII).[1][11]

-

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][11]

-

Opening of Ion Channels: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[1][11]

-

Depolarization: The opening of CNG channels allows for the influx of cations (primarily Ca2+ and Na+), leading to the depolarization of the olfactory sensory neuron's membrane.[1][11]

-

Signal Transduction to the Brain: This depolarization generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the specific odor.[12]

Caption: Olfactory Signal Transduction Pathway.

Experimental Workflow for Analysis

A typical experimental workflow for the analysis of ethyl (2E,4Z)-deca-2,4-dienoate in a sample, such as a fruit matrix, involves several key steps from sample preparation to data analysis.

Caption: Experimental Workflow for Aroma Analysis.

This workflow illustrates the process from preparing a sample, through instrumental analysis for both chemical identification and sensory characterization, to the final data analysis which can include calculating the Odor Activity Value (OAV). The OAV is a measure of the importance of a single compound to the overall aroma of a sample and is calculated by dividing the concentration of the compound by its odor threshold.

Conclusion

The olfactory threshold of ethyl (2E,4Z)-deca-2,4-dienoate is a key parameter for its application and study. While a value of 100 ppb is commonly reported, a comprehensive understanding requires consideration of the methodologies used for its determination. The combination of instrumental analysis, particularly GC-O, and standardized sensory evaluation methods provides a robust framework for accurately determining this value. Furthermore, knowledge of the underlying G-protein coupled receptor signaling pathway provides a molecular basis for understanding how this potent pear-like aroma is perceived. The experimental workflow outlined in this guide serves as a practical template for researchers engaged in the analysis of this and other important volatile flavor and fragrance compounds.

References

- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 2. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 4. gcms.labrulez.com [gcms.labrulez.com]

- 5. Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. femaflavor.org [femaflavor.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Olfactory pathway | PPSX [slideshare.net]

literature review of ethyl deca-2,4-dienoate in food chemistry

An In-depth Technical Guide to Ethyl Deca-2,4-dienoate in Food Chemistry

Introduction

Ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as pear ester, is a crucial flavor and fragrance compound found naturally in a variety of fruits and fermented beverages.[1][2][3] It is a fatty acid ethyl ester recognized for its characteristic potent aroma of ripe Bartlett pears.[4][5] As a volatile organic compound, it significantly contributes to the sensory profile of many food products. This guide provides a comprehensive review of its chemistry, occurrence, sensory properties, formation pathways, and analytical determination for researchers and professionals in food science and flavor chemistry.

Occurrence and Sensory Properties

This compound is a key aroma constituent in several foods, defining their characteristic fruity notes.

Natural Occurrence

The ester is predominantly found in pome fruits and some fermented products. Its presence is a key indicator of the aromatic quality of these foods.

Table 1: Natural Occurrence of this compound in Foods

| Food Item | Reference(s) |

|---|---|

| Apples | [1][2][4] |

| Bartlett Pears | [1][2][3][4] |

| Concord Grapes | [1][2][3] |

| Quince | [1][2][4] |

| Pear Brandy | [1][2][4] |

| Beer | [1][3] |

| Durian (Durio zibethinus) | [4] |

| Spineless Monkey Orange | [4] |

| Euglena gracilis (alga) |[4][6] |

Sensory Profile

The sensory perception of this compound is highly concentration-dependent, ranging from fruity and green to distinctly pear-like.

Table 2: Sensory Profile and Detection Thresholds of this compound

| Attribute | Description | Reference(s) |

|---|---|---|

| Odor | Intense green, fruity, apple- and pear-like with waxy, tropical nuances. | [1][3][5][7] |

| Flavor | Juicy, ripe Bartlett pear, sweet, very fruity with tropical and waxy notes. | [1][4][5][8] |

| Taste Threshold (5 ppm) | Ripe pear, green fruity, waxy apple, tropical notes, fatty golden delicious apple fleshy. | [4] |

| Taste Threshold (20 ppm) | Green, fruity, apple and pear with waxy tropical nuances. | [4] |

| Detection Threshold | 100 ppb (parts-per-billion) in water. |[9] |

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its analysis and application in food systems.

Table 3: Physicochemical Properties of Ethyl (2E,4Z)-deca-2,4-dienoate

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₁₂H₂₀O₂ | [1][6][7][9] |

| Molecular Weight | 196.29 g/mol | [1][6][7][8] |

| CAS Number | 3025-30-7 | [1][6] |

| FEMA Number | 3148 | [4][5][6] |

| Appearance | Colorless to slightly yellow liquid | [1][7][8] |

| Melting Point | -60 °C | [4][9][10] |

| Boiling Point | 70-72 °C @ 0.05 mmHg | [1][2][4] |

| Density | 0.905 - 0.920 g/mL at 20-25 °C | [1][4][10] |

| Refractive Index (n²⁰/D) | ~1.486 | [1][4][10] |

| Flash Point | 113 °C (235 °F) | [2][9] |

| Solubility in Water | 8.588 mg/L (estimated) | [2] |

| Log P (Octanol-Water) | 4.4 - 4.61 |[1][8][9] |

Formation and Synthesis Pathways

This compound can be formed through natural biochemical pathways in plants and microorganisms or synthesized for commercial use as a flavoring agent.

Natural Formation

In plants and during fermentation, the ester is typically formed via the esterification of deca-2,4-dienoic acid with ethanol. The precursors, such as linoleic and linolenic acids, can be converted into hydroperoxides by lipoxygenase enzymes. These hydroperoxides are then cleaved by hydroperoxide lyase to form aldehydes, which can be further oxidized to carboxylic acids and subsequently esterified.

Biotechnological Synthesis

A recognized biotechnological route involves the enzymatic transesterification of glycerides rich in deca-2,4-dienoic acid with ethanol.[4] Stillingia oil, which contains about 5% of the required acid in glyceride form, is a common substrate.[4] Lipases, such as Novozym 435 from Candida antarctica, are used to catalyze the reaction.[3][4][11]

Caption: Biotechnological synthesis of Pear Ester.

Chemical Synthesis

The primary chemical synthesis route starts from (Z)-1-heptenyl bromide. This compound is reacted with lithium and copper iodide to form a 1-heptenyllithium cuprate (B13416276) complex. Subsequent reaction with ethyl propiolate yields a mixture of isomers, predominantly the desired ethyl (2E,4Z)-deca-2,4-dienoate (around 95%), which is then purified by fractional distillation.[1][3][4][9]

Caption: Common chemical synthesis pathway for Pear Ester.

Analytical Methodologies

Accurate identification and quantification of this compound and its isomers in complex food matrices require sophisticated analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal methods employed.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used method for the analysis of volatile compounds like pear ester.[12][13] It offers excellent separation and definitive identification based on mass spectra.

This protocol is a generalized procedure based on common practices for volatile ester analysis in food matrices.[12][14][15]

-

Sample Preparation (Solid-Phase Microextraction - SPME):

-

Homogenize a representative sample of the food or beverage.

-

Place a known amount (e.g., 5 g) into a 20 mL headspace vial.

-

Add a saturated solution of NaCl to enhance the release of volatiles.

-

Spike with an appropriate internal standard (e.g., d₅-ethyl deca-2,4-dienoate or ethyl nonanoate) for quantification.

-

Seal the vial and equilibrate at a controlled temperature (e.g., 40-60 °C) for 15-30 minutes with agitation.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

-

GC-MS Analysis:

-

Injection: Thermally desorb the SPME fiber in the GC injection port (e.g., at 250 °C) in splitless mode.

-

GC Column: Use a capillary column suitable for volatile compound separation, such as a VOCOL or a 5% phenyl methyl siloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[12][14]

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

-

Ramp 2: Increase to 240 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-350.

-

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard.

-

Quantify the compound using the ratio of its peak area to that of the internal standard, referencing a calibration curve prepared with standards in a model matrix.

-

Caption: General workflow for GC-MS analysis of Pear Ester.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for separating the different geometrical isomers of this compound. A notable method involves using a nonpolar reversed-phase column (e.g., C18) with a mobile phase containing silver ions (Ag-HPLC), which interact differently with the double bonds of the isomers, enabling their separation.[12]

Regulatory Status and Applications

This compound is listed as a flavoring agent by major regulatory bodies, including the U.S. FEMA (Flavor and Extract Manufacturers Association) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[5][6] In the United States, it is considered Generally Recognized as Safe (GRAS) for use in food.[2] Its primary application is to impart or enhance pear, apple, and other fruity notes in beverages, baked goods, candies, and dairy products.[4][5][8] It is also used in fragrances for its fresh, fruity character.[1][3]

Conclusion

This compound is a cornerstone of pear and apple flavors in the food industry. Its unique sensory profile, well-understood physicochemical properties, and established synthesis routes make it a valuable tool for flavor chemists. The continued development of analytical methods, particularly for isomer-specific quantification, allows for better quality control and a deeper understanding of its role in the complex aroma profiles of natural and processed foods. This guide provides a foundational understanding for researchers and professionals working with this important flavor compound.

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. Ethyl decadienoate - Wikipedia [en.wikipedia.org]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]

- 5. ethyl (E,Z)-2,4-decadienoate, 3025-30-7 [thegoodscentscompany.com]

- 6. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Perfumers Apprentice - Ethyl 2,4-Decadienoate (Bedoukian) ** [shop.perfumersapprentice.com]

- 8. bedoukian.com [bedoukian.com]

- 9. ScenTree - Pear Ester (CAS N° 3025-30-7) [scentree.co]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. DE19537235A1 - Process for the preparation of ethyl trans-2, cis-4-decadienoate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation Products of Ethyl Deca-2,4-dienoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature available through extensive searches does not provide specific experimental data on the thermal stability and degradation products of ethyl deca-2,4-dienoate. This guide is therefore based on established principles of organic chemistry, findings for structurally similar compounds such as other unsaturated and conjugated esters, and standard analytical methodologies. The degradation pathways and specific products described herein are proposed based on these principles and should be considered hypothetical until confirmed by experimental studies on this compound.

Introduction

This compound is an unsaturated ester recognized for its characteristic pear-like aroma, leading to its common use as a flavor and fragrance agent. Its chemical structure, featuring a conjugated diene system, is crucial to its sensory properties but also influences its chemical reactivity and thermal stability. Understanding the behavior of this compound under thermal stress is critical for its application in food processing, pharmaceutical formulations, and other areas where it may be subjected to elevated temperatures. This guide provides a comprehensive overview of the theoretical thermal stability of this compound, its potential degradation pathways, and the analytical methods used to study these processes.

Thermal Stability Profile

The thermal stability of an organic compound is intrinsically linked to its molecular structure. For this compound, the presence of two conjugated double bonds in the acyl chain is a key determinant of its stability. Generally, polyunsaturated esters are less thermally stable than their saturated or monounsaturated counterparts due to the increased reactivity of the double bonds and the allylic positions.

Key Structural Features Influencing Stability:

-

Conjugated Diene System: The conjugated π-system provides some resonance stabilization. However, it also creates sites susceptible to polymerization and oxidation reactions, particularly at elevated temperatures.

-

Ester Functional Group: The ester linkage itself can be a point of thermal degradation, typically through pathways like pyrolysis.

-

Allylic Protons: The protons on the carbons adjacent to the double bonds are susceptible to abstraction, which can initiate radical-mediated degradation pathways, especially in the presence of oxygen.

While specific decomposition temperatures for this compound are not documented in the reviewed literature, it is anticipated that its thermal degradation would commence at temperatures relevant to food processing and certain chemical manufacturing conditions.

Proposed Thermal Degradation Pathways and Products

Based on the chemistry of similar unsaturated esters, the thermal degradation of this compound is likely to proceed through several competing pathways, including pyrolytic elimination, oxidation, and polymerization.

Pyrolytic Degradation (Inert Atmosphere)

In the absence of oxygen, the primary thermal degradation pathway for many esters is a unimolecular elimination reaction that proceeds through a six-membered ring transition state, often referred to as a cis-elimination or an Ei reaction. For ethyl esters, this typically yields ethylene (B1197577) and the corresponding carboxylic acid.

-

Proposed Reaction: this compound → Ethylene + Deca-2,4-dienoic acid

At higher temperatures, the resulting deca-2,4-dienoic acid could undergo further decarboxylation to produce nona-1,3-diene.

Oxidative Degradation

In the presence of oxygen, the degradation of unsaturated esters is significantly accelerated via autoxidation. This free-radical chain reaction is initiated at the allylic positions.

-

Initiation: Formation of a radical at a carbon atom adjacent to the double bonds.

-

Propagation: The radical reacts with oxygen to form a peroxy radical, which can then abstract a hydrogen atom from another molecule of this compound to form a hydroperoxide and a new radical.

-

Decomposition of Hydroperoxides: The hydroperoxides formed are unstable at elevated temperatures and can decompose to form a variety of smaller, volatile compounds.

Potential Oxidative Degradation Products:

The decomposition of hydroperoxides is complex and can lead to a wide array of products, including:

-

Aldehydes and Ketones: Cleavage of the carbon-carbon double bonds can result in the formation of shorter-chain aldehydes and ketones. Given the structure of this compound, potential products could include hexanal, 2-butenal, and various other carbonyl compounds. The anecdotal report of a "hexanal odor" from degraded pear ester suggests this is a plausible pathway.

-

Shorter-Chain Carboxylic Acids and Esters: Further oxidation can lead to the formation of smaller acids and esters.

-

Volatile Organic Compounds (VOCs): A complex mixture of smaller volatile molecules is expected.

Polymerization

The conjugated diene system in this compound makes it susceptible to polymerization reactions at elevated temperatures, which would lead to the formation of higher molecular weight, non-volatile residues.

The proposed degradation pathways are visualized in the following diagram:

Caption: Proposed thermal degradation pathways for this compound.

Experimental Protocols for Thermal Stability Analysis

To experimentally determine the thermal stability and degradation products of this compound, a combination of analytical techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to study the mass loss of the sample as a function of temperature.

Methodology:

-

A small, precise amount of this compound (typically 5-10 mg) is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative degradation).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperature at which significant mass loss begins (onset of decomposition) and the temperatures of maximum rates of mass loss (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

A small amount of this compound is hermetically sealed in a DSC pan.

-

The sample pan and an empty reference pan are heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram shows endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition, polymerization).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products formed during pyrolysis.

Methodology:

-

A microgram-scale amount of this compound is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific temperature in an inert atmosphere (pyrolysis).

-

The degradation products (pyrolysates) are swept by a carrier gas directly into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

The workflow for these experimental protocols is illustrated below:

Caption: A typical experimental workflow for the thermal analysis of a volatile compound.

Summary of Expected Data

The following tables summarize the type of quantitative data that would be obtained from the experimental protocols described above. The values provided are for illustrative purposes only, as no experimental data for this compound has been found.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Parameter | Method | Atmosphere | Hypothetical Value |

| Onset of Decomposition (Tonset) | TGA | Nitrogen | 200 - 250 °C |

| Temperature of Max. Decomposition Rate | TGA/DTG | Nitrogen | 280 - 320 °C |

| Onset of Oxidation (Tonset) | TGA | Air | 150 - 200 °C |

| Exothermic Decomposition Peak | DSC | Air | 220 - 260 °C |

Table 2: Potential Degradation Products of this compound Identified by Py-GC-MS

| Degradation Pathway | Potential Products |

| Pyrolysis | Ethylene, Deca-2,4-dienoic acid, Nona-1,3-diene |

| Oxidative Degradation | Hexanal, 2-Butenal, Acetaldehyde, Acetic acid, Propanal, other short-chain aldehydes, ketones, and acids |

| Polymerization | Non-volatile oligomers/polymers |

Conclusion

Solubility Profile of Ethyl Deca-2,4-dienoate in Ethanol and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl deca-2,4-dienoate, a key fragrance and flavoring agent, in two common solvents: ethanol (B145695) and water. Understanding the solubility of this compound is critical for its application in various formulations, including pharmaceutical preparations, food and beverage manufacturing, and perfumery. This document collates available quantitative data, details relevant experimental protocols for solubility determination, and presents a logical workflow for such experimental procedures.

Core Data Presentation: Quantitative Solubility

| Solvent | Solubility Value | Method/Source |

| Water | 7.12 mg/L | Bedoukian Research Inc.[1] |

| Water | 8.588 mg/L | Estimated[2] |

| Water | log10(S) = -3.42 (mol/L) | Crippen Method |

| Ethanol | Soluble | Qualitative statement[3][4] |

| Alcohol | Soluble @ 1% | Ambiguous qualitative statement[1] |

| Methanol | Slightly Soluble | Qualitative statement[5] |

It is important to note that the term "soluble" in a qualitative context does not imply infinite solubility and should be interpreted with caution. For precise formulation work, experimental determination of the solubility limit in ethanol is strongly recommended.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, standardized methods can be readily applied. The following protocols are based on established guidelines, such as those from the Organization for Economic Co-operation and Development (OECD), and general laboratory practices for solubility measurement.

Determination of Water Solubility (Based on OECD Guideline 105)

The OECD Test Guideline 105 describes two primary methods for determining water solubility for substances with low solubility: the Column Elution Method and the Flask Method.[6][7][8] Given the low reported solubility of this compound in water, the Column Elution Method is highly suitable.

Principle: A column is packed with an inert support material coated with an excess of the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until it reaches a plateau, which represents the saturation solubility.

Apparatus:

-

Chromatography column with a temperature control jacket.

-

Inert support material (e.g., glass beads, silica (B1680970) gel).

-

Metering pump for precise flow rate control.

-

Fraction collector.

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometer).

Procedure:

-

Preparation of the Column:

-

Thoroughly clean and dry the chromatography column.

-

Prepare the column packing material by coating the inert support with a known amount of this compound. This can be achieved by dissolving the ester in a volatile solvent, mixing it with the support material, and then evaporating the solvent.

-

Pack the column with the coated support material.

-

-

Elution:

-

Equilibrate the column to the desired temperature (e.g., 20 °C or 25 °C).

-

Pump distilled or deionized water through the column at a low, constant flow rate. The flow rate should be slow enough to ensure that saturation equilibrium is reached.

-

-

Sample Collection and Analysis:

-

Collect fractions of the eluate at regular intervals using a fraction collector.

-

Analyze the concentration of this compound in each fraction using a pre-validated analytical method (e.g., HPLC-UV).

-

-

Determination of Solubility:

-

Plot the concentration of the eluate as a function of the volume eluted.

-

The concentration should initially increase and then reach a stable plateau. The mean concentration of at least five consecutive fractions from the plateau region is taken as the water solubility.

-

Determination of Ethanol Solubility (Adapted Shake-Flask Method)

For determining the solubility in ethanol, where it is expected to be significantly higher, the Shake-Flask Method is a suitable and widely used technique.

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent (ethanol) in a flask. The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. The saturated solution is then filtered, and the concentration of the solute in the filtrate is determined.

Apparatus:

-

Mechanical shaker or magnetic stirrer with temperature control.

-

Constant temperature bath or incubator.

-

Flasks with stoppers (e.g., Erlenmeyer flasks).

-

Syringe filters (e.g., 0.45 µm PTFE) to separate undissolved solute.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Analytical instrument for quantification (e.g., GC, HPLC).

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a series of flasks containing a known volume of ethanol. The excess should be clearly visible as undissolved material.

-

-

Equilibration:

-

Place the flasks in a constant temperature bath and agitate them for a sufficient period to reach equilibrium. A preliminary study might be needed to determine the time required to reach equilibrium (e.g., 24, 48, or 72 hours).

-

-

Sample Separation:

-

Once equilibrium is reached, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-